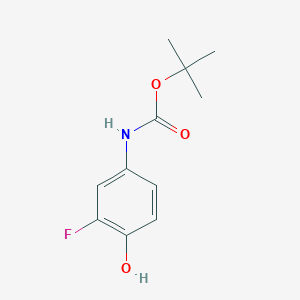

tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds usually involves appropriate chemical reactions . For instance, phenylcarbamates can be synthesized by reacting phenylamine with an isocyanate .Chemical Reactions Analysis

Carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate” are predicted to be as follows: Boiling point: 453.1±45.0 °C, Density: 1.218±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and pKa: 8.72±0.20 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Biologically Active Compounds

Tert-butyl (3-fluoro-4-hydroxyphenyl)carbamate serves as an intermediate in the synthesis of biologically active compounds. For instance, Bingbing Zhao et al. (2017) demonstrated its use in synthesizing omisertinib, a compound with significant biological activity (Zhao et al., 2017).

Preparation of Protected β-d-2-deoxyribosylamine Analogues

The compound is crucial in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as described by Ober et al. (2004) (Ober et al., 2004).

Polymer Science and Material Applications

- Free-Radical Grafting on Polyethylene: In the field of polymer science, this compound has been utilized in the modification of polyethylene. Kim (2004) explored its application in melt free-radical grafting, enhancing the properties of polyethylene (Kim, 2004).

Medicinal Chemistry Applications

- Synthesis of Compounds with Antiarrhythmic and Hypotensive Properties: Chalina et al. (1998) reported the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates using this compound, which exhibited significant antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Organic Synthesis and Catalysis

- Photoredox-Catalyzed Amination Reactions: Wang et al. (2022) demonstrated the use of this compound in photoredox-catalyzed amination reactions. This opens new pathways for constructing diverse amino pyrimidines, enhancing organic synthesis methods (Wang et al., 2022).

Crystallography and Structural Analysis

- X-ray Diffraction Studies: Sanjeevarayappa et al. (2015) used this compound in synthesizing compounds whose structures were confirmed by single-crystal X-ray diffraction data. This highlights its role in facilitating structural analysis in chemistry (Sanjeevarayappa et al., 2015).

Mécanisme D'action

Target of Action

Tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is a complex compound with a specific target in the body. In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor . These enzymes play crucial roles in the body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase, on the other hand, is responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning .

Mode of Action

The compound interacts with its targets by inhibiting their action. By inhibiting β-secretase, it prevents the formation of amyloid beta peptide, thereby potentially slowing down the progression of Alzheimer’s disease . Similarly, by inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, which could enhance memory and learning .

Biochemical Pathways

The inhibition of β-secretase and acetylcholinesterase affects several biochemical pathways. The most significant is the amyloidogenic pathway, where the inhibition of β-secretase prevents the formation of amyloid beta peptide, reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease . The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission, improving cognitive function .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on β-secretase and acetylcholinesterase. By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease and enhance cognitive function .

Propriétés

IUPAC Name |

tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQLFQPJLCJDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

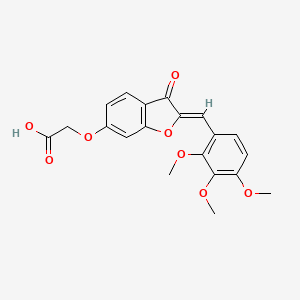

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)